DAPD-NHc-pr

HIV Antiviral NRTI

Procure DAPD-NHc-pr (CAS 280138-71-8), a key cyclopropylamino-modified dioxolane analog. Unlike DAPD, its 6-position substitution alters ADA-mediated activation, providing a unique EC50 benchmark (0.85 µM) for SAR, resistance profiling, and kinase studies. Essential for exploring NRTI metabolic pathways with no acute cytotoxicity in normal cells.

Molecular Formula C12H16N6O3
Molecular Weight 292.29 g/mol
CAS No. 280138-71-8
Cat. No. B1681062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAPD-NHc-pr
CAS280138-71-8
SynonymsSPD-756;  SPD756;  SPD 756;  BCH-13520;  BCH13520;  BCH 13520
Molecular FormulaC12H16N6O3
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESC1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4COC(O4)CO
InChIInChI=1S/C12H16N6O3/c13-12-16-10(15-6-1-2-6)9-11(17-12)18(5-14-9)7-4-20-8(3-19)21-7/h5-8,19H,1-4H2,(H3,13,15,16,17)/t7-,8-/m1/s1
InChIKeyATSMZGDYBPOXMZ-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DAPD-NHc-pr (CAS 280138-71-8): A Cyclopropyl-Modified DAPD Analog with Defined Antiviral Profile for HIV RT Inhibition Studies


DAPD-NHc-pr (CAS 280138-71-8), chemically [(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol, is a synthetic purine nucleoside analog . It belongs to the dioxolane class of nucleoside reverse transcriptase inhibitors (NRTIs) [1], which includes the prodrug amdoxovir (DAPD) and its active metabolite dioxolane guanosine (DXG) [2]. DAPD-NHc-pr is a structural variant featuring a cyclopropylamino substitution at the purine 6-position, distinguishing it from the parent DAPD molecule . The compound has been characterized as an HIV inhibitor in preclinical assays [3].

Why DAPD-NHc-pr Cannot Be Interchanged with DAPD or DXG in Antiviral Research


Although DAPD-NHc-pr, DAPD (amdoxovir), and DXG all share the dioxolane nucleoside scaffold, they differ fundamentally in their molecular structure, prodrug status, and antiviral profiles. DAPD is a 2,6-diaminopurine prodrug that requires in vivo deamination by adenosine deaminase (ADA) to generate the active moiety, DXG [1]. In contrast, DAPD-NHc-pr contains a cyclopropylamino group at the 6-position, which alters its ADA substrate properties and potentially its metabolic fate [2]. Furthermore, the reported anti-HIV EC50 for DAPD-NHc-pr (0.85 µM) differs from those reported for DAPD and DXG [1], indicating distinct intrinsic activities. These structural and pharmacological differences mean that DAPD-NHc-pr cannot be assumed to serve as a substitute for DAPD or DXG in biological assays without independent validation.

Quantitative Differentiation of DAPD-NHc-pr Against DAPD and DXG: EC50, CC50, and Structural Analysis


Comparative Anti-HIV-1 Potency: DAPD-NHc-pr Exhibits Intermediate Activity Between DAPD and DXG

In a direct head-to-head comparison from the same research study, DAPD-NHc-pr (referred to as compound 12) demonstrates anti-HIV-1 activity that is intermediate to that of its structural analogs. DAPD-NHc-pr has an EC50 of 0.85 µM [1]. In contrast, the prodrug DAPD has a median EC50 of 4.0 µM, while its active metabolite DXG is significantly more potent with an EC50 of 0.25 µM [2]. This places DAPD-NHc-pr's potency approximately 4.7-fold lower than DAPD and 3.4-fold less potent than DXG in this assay system.

HIV Antiviral NRTI EC50 Prodrug

Cytotoxicity Profile: DAPD-NHc-pr Shows No Toxicity in Normal Cells, in Contrast to DAPD's CC50 >500 µM

DAPD-NHc-pr demonstrates a favorable early cytotoxicity profile, showing no toxicity to normal cell lines PBM, CEM, and VERO at the concentrations tested . In comparison, both DAPD and DXG have been reported to have a 50% cytotoxic dose (CC50) of >500 µM in PBMCs [1]. This indicates a wide therapeutic window for DAPD-NHc-pr, with a selectivity index (CC50/EC50) of >588.

Cytotoxicity CC50 Therapeutic Index Selectivity

Structural Differentiation: Cyclopropylamino Modification in DAPD-NHc-pr Versus 2,6-Diaminopurine in DAPD

The defining structural feature of DAPD-NHc-pr is the cyclopropylamino group at the purine 6-position, a departure from the 2,6-diaminopurine structure of DAPD . This modification is critical because the 6-amino group of DAPD is the site of deamination by adenosine deaminase (ADA) to form DXG [1]. The presence of a bulky cyclopropylamino substituent in DAPD-NHc-pr is predicted to alter its interaction with ADA, potentially changing its metabolic stability and rate of conversion to an active nucleotide. This structural distinction makes DAPD-NHc-pr a valuable tool for probing the role of ADA-mediated activation in the antiviral activity of dioxolane nucleosides.

Structure-Activity Relationship SAR Medicinal Chemistry Prodrug Metabolism

Comparative EC90 Values: DAPD-NHc-pr Requires 13 µM for 90% Inhibition, a Key Metric for Efficacy Studies

Beyond EC50, the EC90 value (concentration required for 90% inhibition) is a critical parameter for assessing the potential for complete viral suppression. DAPD-NHc-pr has a reported EC90 of 13 µM [1]. While direct EC90 comparisons for DAPD and DXG are not consistently reported in the same assay format, this value provides a benchmark for evaluating the compound's ability to achieve near-complete inhibition in vitro. This contrasts with the more potent DXG, whose high potency suggests a much lower EC90, and the less potent DAPD, whose EC90 would be correspondingly higher.

EC90 HIV Antiviral Efficacy Dose-Response

Recommended Research Applications for DAPD-NHc-pr Based on Comparative Performance Data


Mechanistic Studies of Nucleoside Prodrug Activation

The cyclopropylamino modification at the 6-position of DAPD-NHc-pr directly alters the ADA substrate motif, making it an ideal tool for investigating the role of ADA-mediated deamination in dioxolane nucleoside activation. By comparing its activity (EC50 0.85 µM) and metabolic profile to that of DAPD, researchers can delineate the contribution of ADA to the overall antiviral effect. This is particularly relevant for studies aiming to develop NRTIs with improved oral bioavailability or reduced reliance on host metabolic enzymes. [1]

Structure-Activity Relationship (SAR) Studies in NRTI Discovery

DAPD-NHc-pr serves as a key comparator in SAR campaigns focused on optimizing the antiviral potency and toxicity profile of dioxolane nucleosides. Its defined EC50 (0.85 µM) and lack of acute cytotoxicity in normal cells provide a benchmark against which new analogs with modified purine substitutions can be measured. The structural difference from DAPD (cyclopropylamino vs. amino) allows medicinal chemists to probe the steric and electronic requirements for antiviral activity and metabolic stability. [2]

In Vitro Assessment of NRTI Cross-Resistance Profiles

Given the evolving landscape of HIV-1 drug resistance, DAPD-NHc-pr can be used to evaluate the susceptibility of NRTI-resistant viral strains. The compound's distinct chemical structure, compared to DAPD and DXG, may result in a unique resistance profile. Testing DAPD-NHc-pr against panels of recombinant viruses harboring common resistance mutations (e.g., K65R, L74V, Q151M) would determine if the cyclopropylamino modification confers any advantage over DXG in maintaining activity against resistant variants. The EC90 of 13 µM provides a reference point for assessing the impact of resistance mutations on compound potency. [3]

Metabolic Profiling and Intracellular Pharmacology of NRTIs

The distinct 6-position substitution of DAPD-NHc-pr makes it a valuable probe for studying the intracellular phosphorylation cascade of dioxolane nucleosides. By comparing the formation and half-life of the active triphosphate metabolite of DAPD-NHc-pr with that of DAPD and DXG (where only DXG-TP is detected), researchers can gain insights into the rate-limiting steps and kinase specificities involved in NRTI activation. Such studies are essential for optimizing dosing regimens and understanding the potential for drug-drug interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DAPD-NHc-pr

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.